molecular formula C11H7N3O B2697349 Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 1253696-36-4

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B2697349
CAS No.: 1253696-36-4
M. Wt: 197.197
InChI Key: MOBNHQKMYPQIEB-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 1253696-36-4) is a high-purity chemical building block of significant interest in medicinal and organic chemistry. This tricyclic heteroaromatic aldehyde serves as a key precursor for the synthesis of diverse pharmacologically active compounds. Researchers utilize this scaffold to develop novel molecules with potential anti-proliferative activity, as studies on related benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown promising cytostatic effects and the ability to trigger G2/M cell cycle arrest in cancer cells . Furthermore, structural analogs of this core have been investigated as potential HIV-1 integrase inhibitors, demonstrating moderate to good inhibitory activity in cell-based assays . The compound's aldehyde group is a versatile handle for further functionalization, enabling its use in innovative synthetic pathways, such as microwave-assisted, one-pot multicomponent reactions catalyzed by advanced nanocatalysts . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimido[1,2-a]benzimidazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNHQKMYPQIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired transformation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Synthesis Techniques

The synthesis of benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has been achieved through various methodologies:

  • Brønsted Acidic Ionic Liquid Catalysis : This method allows for an efficient and recyclable synthesis pathway that minimizes waste generation. The reactions yield good to excellent results under metal-free and solvent-free conditions, addressing concerns about trace metal contamination in pharmaceuticals .
  • Copper-Catalyzed Reactions : Recent studies have demonstrated the use of copper salts in synthesizing derivatives of benzo[4,5]imidazo[1,2-A]pyrimidines. This approach combines the benefits of microwave irradiation with traditional coupling methods to enhance yields and reduce reaction times .

Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development:

  • Antimicrobial Properties : Compounds derived from benzo[4,5]imidazo[1,2-A]pyrimidine structures have shown significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent effects against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like fluconazole .
  • Anticancer Activity : Research indicates that some derivatives possess notable cytotoxic effects against various cancer cell lines. For example, specific compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting their potential as anticancer agents .

Therapeutic Applications

The therapeutic implications of this compound are broad:

  • Cancer Treatment : The dual-function inhibitors derived from this compound have been explored for their ability to inhibit key enzymes involved in cancer progression. Some compounds showed significant cytotoxicity against HCT116 and HepG2 cell lines .
  • Periodontal Disease Management : Novel derivatives have been synthesized to target bacteria associated with periodontal disease. These compounds not only inhibited bacterial growth effectively but also exhibited minimal cytotoxicity towards human cells .

Comparative Data Table

The following table summarizes the biological activities of selected derivatives of this compound:

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC ValueReference
Compound W6AntibacterialS. aureus5.19 µM
Compound W1AntifungalA. niger5.08 µM
Compound W17AnticancerHCT1164.12 µM
Novel Benzamidine DerivativeAntimicrobialP. gingivalisMIC < 10 µg/ml

Case Studies

Several case studies highlight the effective application of benzo[4,5]imidazo[1,2-A]pyrimidine derivatives:

  • Case Study 1 : A series of substituted benzamides were evaluated for their antimicrobial properties against resistant bacterial strains. The study revealed that certain compounds significantly inhibited bacterial growth at low concentrations .
  • Case Study 2 : The synthesis and evaluation of novel heterocyclic derivatives targeting periodontal disease-causing bacteria demonstrated substantial antimicrobial efficacy with low cytotoxicity profiles. This suggests a viable therapeutic pathway for treating infections related to periodontal disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[4,5]imidazo[1,2-a][1,3,5]triazines

  • Structure : Replaces the pyrimidine ring with a triazine moiety.
  • Activity : Derivatives (e.g., compounds 5a-d , 12a-c ) show superior antibacterial efficacy compared to pyrimidine analogs, attributed to enhanced electron-withdrawing effects from the triazine ring .
  • Synthesis: Achieved via cyclocondensation of 2-aminobenzimidazole with substituted aldehydes and nitriles.

Benzimidazo[1,2-a][3,1]benzothiazines (BBIT Derivatives)

  • Structure : Integrates a benzothiazine ring instead of pyrimidine.
  • Applications : CzBBIT and 2CzBBIT are solution-processable bipolar host materials for organic light-emitting diodes (OLEDs), offering higher thermal stability (Tg > 150°C) and balanced charge transport compared to the pyrimidine-based parent compound .

Benzo[4,5]imidazo[1,2-c]pyrimidines

  • Structure : Pyrimidine ring fused at the 1,2-c position of benzimidazole.
  • Activity : Acts as anaplastic lymphoma kinase (ALK) inhibitors, with compound 19 showing IC50 = 0.12 µM against crizotinib-resistant mutants .
  • Synthesis : Relies on copper-catalyzed C–N coupling, contrasting with the iodine-mediated routes used for the 1,2-A isomer .

Benzo[4,5]imidazo[1,2-a]quinoxalines

  • Structure: Substitutes pyrimidine with a quinoxaline ring.
  • Synthesis : Metal-free, iodine-mediated sp<sup>3</sup> C–H amination offers scalability (yields >85%) and operational simplicity .
  • Applications: Limited biological data but explored as fluorescent probes due to extended π-conjugation.

Functional Analogues: Key Differences in Bioactivity

Compound Target Activity Key Feature Reference
Benzo[4,5]imidazo[1,2-A]-pyrimidine-3-carbaldehyde COX-2 ED50 = 5.75 mg/kg (in vivo) Selective binding to COX-2 hydrophobic pocket
Benzo[4,5]imidazo[1,2-c]pyrimidine ALK kinase IC50 = 0.12 µM (L1196M mutant) Overcomes crizotinib resistance
Benzo[4,5]imidazo[1,2-a][1,3,5]triazine Bacterial pathogens MIC = 2–8 µg/mL (vs. S. aureus) Triazine enhances membrane penetration
4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid HIV-1 integrase IC50 = 1.8 µM Chelates Mg<sup>2+</sup> in catalytic site

Physicochemical and Electronic Properties

  • Solubility: The formyl group in Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde increases polarity, enhancing aqueous solubility compared to methyl or cyano-substituted analogs (e.g., 3-cyano derivatives in fluorophores) .
  • Electron Density : Fluorine substitution at positions 7 and 8 (e.g., compounds 6a–f ) red-shifts emission wavelengths (λem = 480–520 nm) by altering HOMO-LUMO gaps .
  • Thermal Stability : Benzo[4,5]imidazo[1,2-A]pyrimidine derivatives exhibit higher decomposition temperatures (>300°C) than benzothiazine-based BBIT hosts .

Biological Activity

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

1. Chemical Structure and Synthesis

This compound features a fused ring system that contributes to its unique properties. The synthesis often involves multi-component reactions, typically utilizing catalysts like silica sulfuric acid or zinc chloride in solvent-free conditions to enhance yield and reduce environmental impact.

Target Enzyme:
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme. This compound acts as a selective inhibitor of COX-2, which plays a crucial role in the synthesis of prostaglandins involved in inflammation and pain responses.

Mode of Action:
The compound fits into the active site of COX-2, leading to decreased prostaglandin production. This inhibition results in reduced inflammation and associated pain relief, demonstrating its potential as an anti-inflammatory agent.

3. Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory: Effective in reducing inflammation through COX-2 inhibition.
  • Antimicrobial: Demonstrated activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer: Exhibits antineoplastic activity against human cancer cell lines by inhibiting DNA replication through π–π interactions with DNA .
  • Neuroprotective: Some derivatives have been studied for their potential use in treating neurodegenerative diseases by enhancing acetylcholine affinity at muscarinic receptors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryCOX-2 inhibition leading to reduced prostaglandins
AntibacterialModerate activity against S. aureus and E. coli
AnticancerInhibition of DNA replication
NeuroprotectiveEnhances acetylcholine receptor affinity

Case Study: Anticancer Properties

In vitro studies have shown that this compound derivatives can suppress DNA methylation levels comparable to established chemotherapeutics like doxorubicin. This finding suggests potential for developing new anticancer therapies targeting epigenetic regulation .

5. Pharmacokinetics

The pharmacokinetic profile indicates that this compound has good bioavailability with dose-dependent anti-nociceptive activity. Its stability and efficacy may be influenced by environmental factors such as pH and temperature, which can affect its aggregation-induced emission properties.

6. Conclusion

This compound is a promising compound with diverse biological activities ranging from anti-inflammatory to anticancer effects. Ongoing research is essential to fully elucidate its mechanisms and optimize its applications in therapeutic contexts.

Q & A

Q. What structural modifications enhance solubility and bioavailability of these derivatives?

  • Answer : Introduce hydrophilic groups (e.g., sulfonyl or piperazinyl) to the pyrimidine core. For instance, BMS-986339 derivatives with substituted amides show improved solubility in DMSO and pharmacokinetic profiles .

Tables for Key Data

Synthetic Method Conditions Yield (%) Application Ref.
Pseudo 3-component reactionEthanol, triethylamine, rt75–89Anticancer scaffolds
OMS-2-SO3H catalysisReflux, 12 h82–90Kinase inhibitors
PEG-400 green synthesisReflux, catalyst-free68–75Antimicrobial agents
Biological Activity Derivative Target/Model Key Finding Ref.
Antitubercular10-Phenylsulfonyl derivativesMycobacterium tuberculosisMIC ≤ 6.25 µg/mL
AnticancerA2A adenosine antagonistsBreast/lung cancer cellsIC50 ≤ 1 µM
Fluorescent sensingCarbonitrile-based fluorophoresLysosomal viscosityQuantum yield = 0.45

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